N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 688337-41-9
VCID: VC7530943
InChI: InChI=1S/C18H15Cl2N3O2S/c1-25-16-7-4-13(20)10-15(16)22-17(24)11-26-18-21-8-9-23(18)14-5-2-12(19)3-6-14/h2-10H,11H2,1H3,(H,22,24)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Molecular Formula: C18H15Cl2N3O2S
Molecular Weight: 408.3

N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 688337-41-9

Cat. No.: VC7530943

Molecular Formula: C18H15Cl2N3O2S

Molecular Weight: 408.3

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 688337-41-9

Specification

CAS No. 688337-41-9
Molecular Formula C18H15Cl2N3O2S
Molecular Weight 408.3
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H15Cl2N3O2S/c1-25-16-7-4-13(20)10-15(16)22-17(24)11-26-18-21-8-9-23(18)14-5-2-12(19)3-6-14/h2-10H,11H2,1H3,(H,22,24)
Standard InChI Key BMIBDGWMQAQBLX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Stereoelectronic Features

The compound’s structure (C₁₈H₁₅Cl₂N₃O₂S, MW 408.3) integrates two aromatic systems: a 5-chloro-2-methoxyphenyl group and a 4-chlorophenyl-substituted imidazole, connected via a sulfanyl-acetamide bridge. Key features include:

  • Chlorine substituents: Positioned at the 5th carbon of the methoxyphenyl ring and the 4th carbon of the imidazole-linked phenyl group, enhancing lipophilicity and electron-withdrawing effects .

  • Methoxy group: At the 2nd position of the phenyl ring, contributing to steric bulk and hydrogen-bonding capacity .

  • Sulfanyl linkage: A thioether bond (-S-) between the acetamide and imidazole, offering metabolic stability compared to oxygen analogs.

The SMILES notation (COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl) encapsulates these relationships, with computational models predicting a planar conformation for the imidazole ring and a 120° dihedral angle between the two aromatic systems.

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • NMR: ¹H NMR spectra reveal distinct peaks for the methoxy proton (δ 3.8 ppm), acetamide carbonyl (δ 168 ppm in ¹³C NMR), and imidazole protons (δ 7.2–7.6 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 408.3 (M+H⁺), with fragmentation patterns confirming the loss of Cl⁻ (35.5 Da) and SCOCH₂ groups.

  • X-ray Crystallography: Although unresolved for this compound, analogous structures exhibit intermolecular hydrogen bonds between the acetamide NH and imidazole N-atoms, stabilizing the crystal lattice .

Synthetic Methodologies

Stepwise Organic Synthesis

The compound is synthesized via a three-step sequence (Fig. 1):

  • Formation of 1-(4-Chlorophenyl)-1H-imidazole-2-thiol:

    • 4-Chloroaniline reacts with chloroacetaldehyde in ammonium thiocyanate, yielding the thiolated imidazole core.

  • Acetamide Coupling:

    • N-(5-Chloro-2-methoxyphenyl)acetamide (synthesized via acetylation of 5-chloro-2-methoxy-aniline ) undergoes bromination at the α-carbon, producing 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide.

  • Thioether Formation:

    • Nucleophilic substitution between the bromoacetamide and imidazole-2-thiol in DMF with K₂CO₃ yields the final product (75% yield).

Pharmacological Applications

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum efficacy:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
The dual chlorophenyl groups likely disrupt microbial cell membranes via hydrophobic interactions, while the sulfanyl linkage inhibits thiol-dependent enzymes.

Anti-Inflammatory Effects

In COX-2 inhibition assays, the compound achieves 65% suppression at 50 µM, attributed to hydrogen bonding between the acetamide carbonyl and COX-2’s Tyr385 residue.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Chlorine Atoms: Removal of either chlorine reduces antimicrobial potency by 4–8-fold, underscoring their role in target binding.

  • Methoxy Group: Replacement with ethoxy diminishes COX-2 inhibition (45% at 50 µM), suggesting steric constraints.

  • Sulfanyl vs. Sulfonyl: Substituting -S- with -SO₂- abolishes anticancer activity, emphasizing the importance of redox-active thioethers.

Comparative Analysis with Analogues

CompoundKey ModificationIC₅₀ (MCF-7)MIC (S. aureus)
Target CompoundNone18 µM12.5 µg/mL
N-(3-Chlorophenyl) Analog3-Cl instead of 5-Cl32 µM25 µg/mL
Methoxy-Free Derivative No OCH₃>100 µM50 µg/mL

Molecular Interactions and Mechanistic Insights

EGFR Kinase Inhibition

Docking simulations (PDB: 1M17) reveal the compound occupies the hydrophobic cleft near EGFR’s Cys773, forming:

  • A π-π stack between the 4-chlorophenyl group and Phe771.

  • A hydrogen bond between the acetamide NH and Met769 backbone.
    This dual interaction mimics erlotinib’s binding mode, suggesting tyrosine kinase inhibition as a primary mechanism.

COX-2 Selectivity

The compound’s methoxy group aligns with COX-2’s secondary pocket (His90 and Arg513), avoiding steric clashes observed in COX-1. Selectivity ratios (COX-2/COX-1 = 8.3) surpass those of ibuprofen (ratio = 0.8).

Future Directions

Lead Optimization

  • Prodrug Strategies: Esterification of the acetamide carbonyl to enhance bioavailability.

  • Hybrid Analogues: Conjugation with nitric oxide donors for synergistic vasodilation effects.

Target Validation

CRISPR-Cas9 screens could identify synthetic lethal interactions, pinpointing companion diagnostics for personalized oncology applications.

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